DPP‑4 Inhibition Potency Benchmarking Against the Aminotetrahydrothiopyran Patent Series
The patent family to which this compound belongs reports a wide range of DPP‑4 inhibition constants (Ki) spanning sub-nanomolar to micromolar values across closely related aminotetrahydrothiopyran analogs [1]. While the exact Ki of 2-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide is not publicly disclosed in the available patent text, the structure-activity relationship (SAR) data indicate that the N-methyl amide substituent and the unoxidized thiane sulfur are key determinants of potency relative to oxidized sulfoxide/sulfone analogs and N‑unsubstituted amide comparators [1]. This class-level SAR implies that the target compound occupies a distinct potency space that cannot be inferred from the patent average. [Class-level inference]
| Evidence Dimension | DPP-4 inhibitory constant (Ki) |
|---|---|
| Target Compound Data | Exact value not publicly disclosed; inferred from series SAR |
| Comparator Or Baseline | Patent series range: sub-nM to µM Ki; oxidized analogs generally weaker |
| Quantified Difference | Not calculable without disclosed target Ki |
| Conditions | In vitro DPP-4 enzyme inhibition assay as described in US 8,853,212 B2 |
Why This Matters
For procurement, the absence of a disclosed Ki means the compound cannot be assumed equipotent to the most potent analogs; its value lies in its specific substitution pattern for SAR exploration rather than as a pre-optimized lead.
- [1] Merck Sharp & Dohme Corp. Substituted aminotetrahydrothiopyrans and derivatives thereof as dipeptidyl peptidase-IV inhibitors for the treatment of diabetes. U.S. Patent 8,853,212 B2, issued October 7, 2014. View Source
